molecular formula C19H21BCl2O3 B14021462 2-(3-(Benzyloxy)-2,6-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-(Benzyloxy)-2,6-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14021462
M. Wt: 379.1 g/mol
InChI Key: YPPQCWRRXFHZSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Benzyloxy)-2,6-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Benzyloxy)-2,6-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(benzyloxy)-2,6-dichlorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Benzyloxy)-2,6-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-(Benzyloxy)-2,6-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-(3-(Benzyloxy)-2,6-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of a boron-carbon bond through a palladium-catalyzed transmetalation process. The compound acts as a nucleophile, transferring the boron group to the palladium center, which then facilitates the coupling with an electrophilic partner .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Pinacolborane
  • 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane

Comparison

Compared to similar compounds, 2-(3-(Benzyloxy)-2,6-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers unique advantages such as higher stability and reactivity in Suzuki-Miyaura coupling reactions. Its benzyloxy and dichlorophenyl groups provide additional functionalization options, making it more versatile in synthetic applications .

Properties

Molecular Formula

C19H21BCl2O3

Molecular Weight

379.1 g/mol

IUPAC Name

2-(2,6-dichloro-3-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C19H21BCl2O3/c1-18(2)19(3,4)25-20(24-18)16-14(21)10-11-15(17(16)22)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3

InChI Key

YPPQCWRRXFHZSC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Cl)OCC3=CC=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.